Product packaging for 5-methoxy-1-(phenylsulfonyl)-1H-indole(Cat. No.:CAS No. 56995-12-1)

5-methoxy-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1599276
CAS No.: 56995-12-1
M. Wt: 287.3 g/mol
InChI Key: LAGWFKSQVPRITG-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus as a Privileged Structure in Drug Discovery

The concept of a "privileged structure" was introduced to describe molecular scaffolds capable of binding to diverse receptors with high affinity. ingentaconnect.com The indole nucleus is a quintessential example of such a structure, a status validated by its widespread presence in numerous natural products, alkaloids, and synthetic pharmaceuticals. ijpsr.infonih.govbenthamdirect.com Its significance stems from several key attributes:

Mimicry of Biomolecules: The indole structure is found in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and various secondary metabolites. benthamdirect.comnih.gov This inherent resemblance to endogenous molecules allows indole derivatives to interact with a wide range of biological targets, including enzymes and G protein-coupled receptors (GPCRs). nih.govnih.gov They can mimic the structure of peptides and bind reversibly to proteins, opening up vast opportunities for drug development. ijpsr.infochula.ac.thnih.gov

Versatile Binding Capabilities: The aromatic nature of the indole ring enables it to participate in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and cation–π interactions, which are crucial for molecular recognition at receptor binding sites. nih.gov

Synthetic Tractability: The indole core is synthetically accessible and can be readily modified at multiple positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives to achieve desired biological activity and selectivity. nih.gov

The prevalence of the indole scaffold in clinically successful drugs underscores its importance. A wide range of therapeutic agents, targeting conditions from inflammation to cancer, are built upon this remarkable heterocyclic system. benthamdirect.comnih.govbenthamscience.com

Table 1: Examples of Marketed Drugs Containing the Indole Nucleus

Drug Name Therapeutic Area
Indomethacin Anti-inflammatory benthamdirect.com
Sumatriptan Anti-migraine nih.govbenthamscience.com
Ondansetron Anti-emetic ingentaconnect.combenthamdirect.com
Tadalafil Erectile Dysfunction benthamdirect.comnih.gov
Fluvastatin Cholesterol-lowering nih.govbenthamscience.com
Vincristine Anti-cancer nih.gov
Reserpine Antihypertensive ijpsr.infonih.gov
Yohimbine Sexual Dysfunction nih.govbohrium.com

Overview of Sulfonyl Indole Derivatives in Pharmaceutical Research

The incorporation of a sulfonyl or sulfonamide group onto the indole scaffold has given rise to a class of derivatives with significant and diverse pharmacological activities. researchgate.netresearchgate.net Arylsulfonyl indoles, in particular, have attracted considerable attention in pharmaceutical research. researchgate.net The sulfonyl group, being a strong electron-withdrawing moiety, significantly modulates the electronic properties of the indole ring system. longdom.org

Research has highlighted the potential of sulfonyl indoles across various therapeutic domains:

Anti-inflammatory Agents: Novel 2-sulfonylindoles have demonstrated anti-inflammatory activity by inhibiting the production of key inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov

Anticancer Activity: Certain indole derivatives containing sulfur, such as sulfonamides, have been shown to be effective inhibitors of tubulin polymerization, a critical process in cell division, making them promising candidates for cancer therapy. nih.gov

Antiviral Properties: The indole nucleus is a component of some antiviral drugs, and modifications, including the addition of sulfonyl groups, are explored to develop new agents, for instance, against HIV-1. sigmaaldrich.com

Enzyme Inhibition: Indole-3-sulfonamide derivatives have been synthesized and evaluated as selective inhibitors of carbonic anhydrase (CA) isoenzymes, which are implicated in various physiological and pathological processes. nih.gov

Furthermore, the arenesulfonyl group can serve as a protecting group for the indole nitrogen during synthesis, which is readily introduced and can be removed under mild conditions. rsc.org It also functions as a leaving group in certain reactions, facilitating the synthesis of C-3 functionalized indoles. rsc.org

Contextualization of 5-Methoxy-1-(phenylsulfonyl)-1H-indole within the Indole Derivative Landscape

Within the broad family of sulfonyl indoles, This compound emerges as a compound of specific interest, characterized by key substitutions on the indole core. Its structure combines three essential components: the indole scaffold, a phenylsulfonyl group at the N1 position, and a methoxy (B1213986) group at the C5 position.

The Phenylsulfonyl Group (N1): This group acts as a strong electron-withdrawing substituent, which deactivates the indole ring towards electrophilic substitution. It also serves as a protective group for the indole nitrogen. Crystallographic studies of related 1-(phenylsulfonyl)indoles show this group creates a significant dihedral angle with the indole ring system. nih.govresearchgate.netnih.gov

The Methoxy Group (C5): In contrast to the sulfonyl group, the 5-methoxy group is electron-donating through resonance (+M effect). chim.it This substituent enhances the reactivity of the indole ring, particularly at specific positions, and is found in many naturally occurring indoles with biological activity. chim.itacs.org The presence of the methoxy group can influence the spatial arrangement and intermolecular interactions of the molecule in its crystalline state. mdpi.comnih.gov

Research into this compound and its analogues explores their potential in medicinal chemistry, particularly in the development of new therapeutic agents.

Table 2: Physicochemical and Crystallographic Data for 1-(Phenylsulfonyl)indole (B187392) Derivatives

Property Value for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde Source
Molecular Formula C₁₅H₁₁NO₃S nih.gov
Crystal System Monoclinic nih.gov
N1 Atom Geometry Pyramidal (bond-angle sum = 350.0°) nih.govresearchgate.net
Dihedral Angle (Phenyl-Indole) 76.24 (7)° nih.govresearchgate.net
Key Interactions C—H⋯O and C—H⋯π interactions nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO3S B1599276 5-methoxy-1-(phenylsulfonyl)-1H-indole CAS No. 56995-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-5-methoxyindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-19-13-7-8-15-12(11-13)9-10-16(15)20(17,18)14-5-3-2-4-6-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGWFKSQVPRITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424274
Record name 1-benzenesulfonyl-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56995-12-1
Record name 1-benzenesulfonyl-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 1 Phenylsulfonyl 1h Indole

Direct Synthesis Approaches to 1-(Phenylsulfonyl)-1H-indoles

The most direct and common method for the preparation of 5-methoxy-1-(phenylsulfonyl)-1H-indole involves the N-sulfonylation of the parent indole (B1671886), 5-methoxy-1H-indole. This reaction establishes a stable sulfonamide linkage at the indole nitrogen.

Indole N-Sulfonylation Protocols

N-sulfonylation is a fundamental transformation that serves to protect the indole nitrogen, increase its acidity, and direct subsequent electrophilic substitutions to the C-3 position.

The reaction typically proceeds by deprotonation of the N-H bond of 5-methoxy-1H-indole using a suitable base, followed by quenching the resulting indolide anion with an appropriate sulfonylating agent. The choice of base is critical for the efficiency of the reaction. Strong bases like sodium hydride (NaH) are frequently employed to ensure complete deprotonation, forming a sodium indolide salt. Other bases such as potassium hydroxide (KOH) or organic amines like pyridine can also facilitate this transformation, often under milder conditions. The use of pyridine is advantageous as it can act as both a base and a solvent.

Benzenesulfonyl chloride is the standard reagent for introducing the phenylsulfonyl group. nih.gov It is a highly electrophilic organosulfur compound that readily reacts with nucleophiles like the indolide anion. wikipedia.org The reaction involves the nucleophilic attack of the indole nitrogen on the sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the N-S bond. wikipedia.orgresearchgate.net

Regioselective Sulfonylation at Indole Nitrogen

The functionalization of the indole core can occur at the N-1, C-2, or C-3 positions. researchgate.net However, under the basic conditions typically employed for sulfonylation, the reaction is highly regioselective for the nitrogen atom. The N-H proton is the most acidic proton in the molecule, making deprotonation at this site the most favorable process. This leads exclusively to the N-sulfonylated product, this compound, without competing C-sulfonylation. While methods for C-2 sulfonylation of indoles exist, they generally proceed under different, often metal-catalyzed or oxidative, conditions. nih.govacs.orgnih.govrsc.org

Synthesis of Functionalized this compound Derivatives

The phenylsulfonyl group at the N-1 position acts as a powerful electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic attack but activates the C-3 position of the pyrrole (B145914) ring for substitution. This electronic effect is exploited in various chemical transformations to introduce functional groups at this specific position.

Introduction of Substituents at the Indole C-3 Position

The introduction of a carboxaldehyde (formyl) group at the C-3 position is commonly achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl3) and a substituted formamide like N,N-dimethylformamide (DMF). jk-sci.commychemblog.com The electron-rich this compound attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield this compound-3-carboxaldehyde. wikipedia.org The reaction is highly regioselective for the C-3 position due to the directing effect of the N-sulfonyl group.

Table 1: Vilsmeier-Haack Formylation of N-Phenylsulfonylindoles

Starting MaterialReagentsProductYield (%)
1-(Phenylsulfonyl)-1H-indolePOCl₃, DMF1-(Phenylsulfonyl)-1H-indole-3-carboxaldehydeHigh
This compoundPOCl₃, DMFThis compound-3-carboxaldehydeHigh

Note: Yields are generally reported as high for this type of transformation, though specific percentages can vary based on reaction conditions.

The this compound-3-carboxylic acid can be synthesized from the corresponding 3-carboxaldehyde. A common method involves the oxidation of the aldehyde group. Standard oxidizing agents can be employed for this conversion. Alternatively, direct carboxylation methods, though less common for this specific substrate, can also be explored. The resulting carboxylic acid is a valuable building block for further derivatization. frontiersin.orgnih.gov

Introducing a bromomethyl group at the C-3 position can be challenging. Direct bromomethylation is not a standard reaction for this system. A more feasible approach involves a multi-step sequence. For instance, if a methyl group is present at the C-3 position, it can be subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azo-bis-isobutyronitrile (AIBN). However, the synthesis of the C-3 methyl precursor would be the initial step. An alternative strategy could involve the reduction of the C-3 carboxaldehyde to a hydroxymethyl group, followed by conversion to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃). A related procedure has been described for the synthesis of ethyl 2-(bromomethyl)-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate, where a C-2 methyl group was brominated using NBS and AIBN. nih.gov

Derivatization at the Phenylsulfonyl Moiety

The phenylsulfonyl group attached to the indole nitrogen in this compound is generally considered an electron-withdrawing and protecting group. While many reactions focus on the functionalization of the indole ring itself, the phenylsulfonyl moiety also presents opportunities for chemical modification. These transformations typically involve electrophilic aromatic substitution on the phenyl ring. The reactivity of this ring is influenced by the strongly deactivating and meta-directing sulfonyl group.

Standard electrophilic aromatic substitution reactions, such as nitration and halogenation, can be envisioned on the phenyl ring of the N-phenylsulfonyl group. masterorganicchemistry.comwikipedia.org For instance, nitration would likely require harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group, predominantly at the meta-position. masterorganicchemistry.com Similarly, halogenation would necessitate the presence of a Lewis acid catalyst. masterorganicchemistry.com

The phenyl group of the phenylsulfonyl moiety is ortho/para directing for subsequent electrophilic attack. sarthaks.com This directing effect, combined with the deactivating nature of the sulfonyl group, dictates the regioselectivity of such derivatization attempts. It is important to note that while these reactions are theoretically possible, the conditions required might also lead to undesired side reactions on the electron-rich indole nucleus. Therefore, careful optimization of reaction conditions would be crucial to achieve selective derivatization of the phenylsulfonyl group.

Synthesis of Hybrid Structures Incorporating the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex hybrid molecules with potential applications in medicinal chemistry and materials science. ijpsr.info The term "hybrid molecule" refers to a structure that combines two or more pharmacophores, potentially leading to compounds with enhanced activity or novel mechanisms of action. semanticscholar.org

Several synthetic strategies can be employed to incorporate the this compound unit into larger molecular frameworks. One common approach involves the functionalization of the indole ring, typically at the C2 or C3 position, followed by coupling with another molecular entity. The N-phenylsulfonyl group can serve as a protecting group for the indole nitrogen, allowing for selective reactions at other positions. nih.gov

For example, the C2 position of N-phenylsulfonylindoles can be lithiated and then reacted with various electrophiles to introduce new substituents that can be further elaborated into a hybrid structure. nih.gov Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be utilized to link the indole core to other aromatic or vinylic systems. mdpi.com

The synthesis of indole-based hybrids is an active area of research. For instance, indole-coumarin hybrids and indole-isoxazolone hybrids have been synthesized and evaluated for their biological activities. ijpsr.info While specific examples detailing the use of this compound as a starting material for hybrid synthesis are not abundant in the literature, the established reactivity of N-sulfonylated indoles suggests its feasibility in such synthetic endeavors. nih.govmdpi.com The general synthetic scheme for creating a hybrid molecule could involve the initial synthesis of the this compound core, followed by a coupling reaction with a second bioactive moiety.

Yield Optimization and Reaction Condition Analysis in this compound Synthesis

The synthesis of this compound is typically achieved through the N-sulfonylation of 5-methoxyindole (B15748) with benzenesulfonyl chloride. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often varied during optimization include the choice of base, solvent, reaction temperature, and reaction time. scielo.brresearchgate.net

The reaction generally proceeds via the deprotonation of the indole nitrogen of 5-methoxyindole by a suitable base, followed by nucleophilic attack on the sulfur atom of benzenesulfonyl chloride. A variety of bases can be employed, ranging from inorganic bases like sodium hydroxide and potassium carbonate to organic bases such as pyridine and triethylamine. The choice of base can significantly impact the reaction rate and the formation of byproducts.

The solvent system also plays a critical role. While some reactions can be performed in aqueous media, organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used to ensure the solubility of the reactants. nih.gov The reaction temperature is another important factor to consider, with many N-sulfonylation reactions proceeding efficiently at room temperature.

Based on general procedures for the N-sulfonylation of indoles and related amines, a systematic study to optimize the yield of this compound would involve screening different combinations of bases and solvents. The following table illustrates a hypothetical optimization study based on common conditions for such reactions.

Table 1. Hypothetical Yield Optimization for the Synthesis of this compound
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1PyridineDCM251275
2TriethylamineDCM251282
3NaOH (aq)THF/H₂O25688
4K₂CO₃Acetonitrile50885
5NaHTHF0 to 25492

Structure Activity Relationships Sar and Derivative Design for 5 Methoxy 1 Phenylsulfonyl 1h Indole Analogues

Influence of Indole (B1671886) Ring Substitution on Biological Activity

The indole ring is a versatile scaffold found in numerous biologically active compounds. researchgate.net Its electronic properties and susceptibility to substitution at various positions make it a prime candidate for modification in drug design.

The methoxy (B1213986) group at the C-5 position significantly influences the electronic and steric properties of the indole ring. Electronically, it functions as an electron-donating group through resonance (+M effect), which increases the electron density of the aromatic system. nih.gov This modulation of the ring's electronics can be crucial for molecular recognition and binding.

However, the steric bulk of the methoxy group can be a determining factor in binding affinity. In a study of analogues designed as 5-HT6 receptor ligands, the introduction of a C-5 methoxy group was detrimental to binding affinity compared to smaller substituents like hydrogen or fluorine. The 5-methoxy derivative 4l showed an 11-fold decrease in affinity compared to its unsubstituted counterpart (PUC-10 ). nih.gov Molecular modeling suggested that the methoxy group introduces steric hindrance, preventing an optimal π-stacking interaction with a key phenylalanine residue (Phe285) in the receptor's binding site. nih.gov

Conversely, in other biological systems, the methoxy group is essential for activity. For instance, in a series of allosteric inhibitors of the enzyme ALOX15, the precise location of a methoxy group within the binding pocket was found to be a critical determinant of inhibitory potency. mdpi.com This highlights that the impact of the C-5 methoxy group is highly context-dependent, relying on the specific topology of the target binding site. The group can also contribute to intermolecular interactions; in the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, the methoxy's oxygen atom acts as a hydrogen bond acceptor, influencing the spatial arrangement of molecules. mdpi.com

Table 1: Influence of C-5 Substitution on 5-HT6 Receptor Binding Affinity

Data from a study on N-arylsulfonylindole derivatives showing the impact of substituting the C-5 position of the indole ring on binding affinity (Ki) for the human 5-HT6 receptor. nih.gov

CompoundC-5 SubstituentKi (nM)Fold Change vs. Unsubstituted
PUC-10-H141.0 (Reference)
4d-F584.1 (Decrease)
4l-OCH316011.4 (Decrease)

The C-2 and C-3 positions of the indole ring are the most electronically favored sites for substitution. researchgate.net The C-3 position, in particular, is highly nucleophilic and is a common point for functionalization to modulate biological activity. nih.gov

Functionalization at the C-2 position has been utilized to create important synthetic intermediates. For example, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is a versatile precursor for the synthesis of other complex molecules, including naturally occurring alkaloids and potent kinase inhibitors. nih.gov

Modifications at the C-3 position have been shown to impart significant pharmacological properties. In a series of N-methylsulfonylindole derivatives (structurally related to the N-phenylsulfonyl scaffold), the introduction of different heterocyclic moieties at the C-3 position led to compounds with potent anti-inflammatory and antimicrobial activities. nih.govnih.gov Specifically, derivatives containing a thiazolidinone ring, such as compound 5d , exhibited strong dual inhibition of COX-2 and 5-LOX enzymes, a desirable profile for anti-inflammatory agents. nih.govnih.gov This demonstrates that the C-3 position is a critical vector for introducing functionalities that drive specific pharmacological effects.

Table 2: Pharmacological Profile of C-3 Substituted N-Methylsulfonylindoles

Selected data showing the effect of C-3 modification on the anti-inflammatory and antibacterial activity of N-methylsulfonylindole analogues. nih.govnih.gov

CompoundC-3 Substituent TypeIn Vitro Anti-inflammatory Activity (% Inhibition)Antibacterial Activity
4dThiosemicarbazide derivative85.71%Inactive
4eThiosemicarbazide derivative85.71%Active vs. E. coli
5bThiazolidinone derivative85.71%Inactive
5dThiazolidinone derivative90.47%Active vs. S. enterica

Role of the N-Phenylsulfonyl Group in Modulating Activity

The N-phenylsulfonyl group is not a passive scaffold component; it profoundly affects the molecule's chemical properties and its interactions with biological targets.

Electronically, the phenylsulfonyl group is strongly electron-withdrawing (–I and –M effects). This effect deactivates the indole ring, making it less susceptible to electrophilic substitution than an unsubstituted indole. This electronic pull counteracts the electron-donating effect of the C-5 methoxy group, creating a complex electronic environment across the molecule.

Sterically, the group is bulky and imposes a specific geometry. X-ray crystallography studies show that the phenyl ring of the sulfonyl group is oriented at a significant dihedral angle to the plane of the indole ring, typically around 76 degrees. nih.gov This rigid, non-planar conformation restricts the rotational freedom of the molecule, which can be advantageous for locking it into a bioactive conformation. Furthermore, the nitrogen atom of the indole ring adopts a slightly pyramidal geometry when bonded to the sulfonyl group, another key structural feature for receptor recognition. nih.gov

The N-phenylsulfonyl group is often essential for binding affinity, acting as an anchor or a key interaction domain within a receptor pocket. Its ability to serve as a hydrogen bond acceptor via its sulfonyl oxygens, coupled with the hydrophobic interactions of its phenyl ring, makes it a potent pharmacophoric element. In the development of multifunctional ligands for Alzheimer's disease, the 1-(phenylsulfonyl)-1H-indole core was a fundamental part of the design that led to potent 5-HT6 receptor antagonists and cholinesterase inhibitors. nih.gov The electron-withdrawing nature of the group can also influence the strength of aromatic interactions, such as π-stacking or T-shaped interactions, with aromatic amino acid residues in a binding site. nih.gov The group's established role as a protecting group in organic synthesis underscores its ability to modulate the reactivity and binding properties of the indole nitrogen. researchgate.net

Correlations Between Structural Modifications and Pharmacological Profiles

The pharmacological outcome of a given analogue is a direct result of the combination of its structural features. SAR studies reveal clear correlations between specific substitution patterns and desired biological activities.

For instance, in the pursuit of potent 5-HT6 receptor antagonists, a clear SAR trend emerged. High affinity required the N-phenylsulfonyl indole core, but was sensitive to the C-5 substituent, where a methoxy group was less favorable than a hydrogen or fluorine due to steric clashes. nih.gov Furthermore, a specific linker and terminal amine group attached to the indole core were necessary to achieve high potency, as seen in compounds developed as multifunctional Alzheimer's disease ligands. nih.gov Compound 17 from this series, which incorporates a tacrine (B349632) fragment, is a potent reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase, while compound 35 , with a rivastigmine-derived carbamate, is a selective pseudo-irreversible inhibitor of butyrylcholinesterase. nih.gov Both retained high affinity for the 5-HT6 receptor, demonstrating that the N-phenylsulfonyl indole scaffold can be successfully decorated to achieve polypharmacology.

In the context of anti-inflammatory agents, the combination of an N-sulfonyl group (methylsulfonyl in this case) and a C-3 thiazolidinone heterocycle was correlated with a potent and desirable dual COX-2/5-LOX inhibition profile. nih.govnih.gov The SAR suggests that the N-sulfonyl group provides a foundational scaffold while the C-3 substituent is the primary driver of the specific inhibitory mechanism against these enzymes. These examples underscore the principle that rational tuning of each component of the 5-methoxy-1-(phenylsulfonyl)-1H-indole structure is essential for designing derivatives with specific and potent pharmacological profiles.

Design Principles for Developing Potent and Selective Ligands

The rational design of potent and selective ligands derived from the this compound scaffold hinges on a detailed understanding of its structure-activity relationships (SAR). By systematically modifying different parts of the molecule—the indole core, the N-phenylsulfonyl group, and the C5-methoxy group—researchers can fine-tune the pharmacological profile of these analogs to achieve desired interactions with specific biological targets. The following principles, drawn from studies on related indole-based compounds, guide the development of new, optimized derivatives.

A key strategy in the design of these analogs involves creating multifunctional ligands, which can simultaneously interact with multiple biological targets. This approach is particularly relevant in complex diseases. For instance, derivatives of the 1-(phenylsulfonyl)-1H-indole core have been developed as multifunctional agents targeting both cholinesterases and the 5-HT6 receptor, which are implicated in Alzheimer's disease. nih.gov

Modifications to the phenylsulfonyl group can be exploited to enhance potency and selectivity. For example, in the development of inhibitors for arachidonate (B1239269) 15-lipoxygenase (ALOX15), a sulfamoylcarbamate moiety attached to a related indole structure was identified as an "affinity determinant" crucial for effective binding to the enzyme. nih.gov This suggests that the substituent on the phenyl ring of the N-phenylsulfonyl group is a critical site for modification.

The design of linkers to attach pharmacophoric fragments to the indole scaffold is another critical aspect. In the context of multifunctional ligands targeting cholinesterases and the 5-HT6 receptor, the length and nature of an alkyl linker connecting the indole to a second pharmacophore, such as tacrine, can significantly impact inhibitory potency. uj.edu.pl

The following table summarizes the structure-activity relationships for key derivatives based on the 1-(phenylsulfonyl)-1H-indole scaffold, providing insights applicable to the design of new this compound analogs.

Compound IDCore StructureKey Substituents & LinkerTarget(s)Activity DataDesign Implication
17 nih.govuj.edu.pl1-(phenylsulfonyl)-1H-indoleTacrine fragment linked via an alkyl chain5-HT6R, AChE, BuChEKi (5-HT6R) = 13 nM; IC50 (AChE) = 8 nM; IC50 (BuChE) = 24 nMDemonstrates that adding a known pharmacophore via a linker can create potent multifunctional ligands. The indole-phenylsulfonyl unit serves as an effective anchor for 5-HT6R binding.
35 nih.gov1-(phenylsulfonyl)-1H-indoleRivastigmine-derived phenyl N-ethyl-N-methylcarbamate fragment5-HT6R, BuChEKi (5-HT6R) = 15 nM; IC50 (BuChE) = 455 nMShows selectivity for BuChE over AChE can be achieved by altering the attached pharmacophore, highlighting the modularity of the design.
1 nih.gov5-(4-Methoxyphenyl)-1H-indoleOctyl (N-(...)-sulfamoyl)carbamateALOX15High substrate selectivity for linoleic acidThe sulfamoylcarbamate moiety is key for affinity, while the methoxyphenyl group contributes to allosteric inhibition, suggesting the importance of substituents on both ends of the molecule for ALOX15 inhibitors.

These findings underscore a modular design approach where the this compound core can serve as a versatile scaffold. Potency and selectivity can be systematically engineered by:

Modifying the N-phenylsulfonyl group: Introducing different substituents on the phenyl ring can alter binding affinity and selectivity.

Varying substituents on the indole ring: While this article focuses on the C5-methoxy derivative, further substitutions on the indole core could refine activity.

Attaching pharmacophoric fragments: Linking other active moieties to the indole scaffold via appropriate linkers can generate multifunctional ligands with a tailored pharmacological profile.

Biological Activities and Potential Therapeutic Applications of 5 Methoxy 1 Phenylsulfonyl 1h Indole Derivatives

Anticancer Activitybenchchem.comsmolecule.comnih.gov

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds, including numerous anticancer agents. nih.gov Derivatives of 5-methoxy-1-(phenylsulfonyl)-1H-indole have demonstrated notable cytotoxic effects against various cancer cell lines, operating through diverse mechanisms such as inhibiting cell proliferation, targeting key enzymatic pathways, inducing programmed cell death, and disrupting the cellular skeleton.

Antiproliferative Effects on Cancer Cell Linesnih.govnih.govmdpi.com

Derivatives of this compound have shown potent antiproliferative activity against a range of human cancer cell lines. The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

For instance, certain fused indole derivatives have exhibited significant antiproliferative activity against several human cancer cells, with IC50 values ranging from 22 to 56 nM. nih.gov In another study, a series of 5-chloro-indole-2-carboxamides demonstrated promising antiproliferative activity against four different cancer cell lines, with mean GI50 values (50% growth inhibition) as low as 29 nM. nih.gov Specifically, compound 5f (R = p-2-methyl pyrrolidin-1-yl, Scaffold A) was the most potent, with a GI50 of 29 nM, outperforming the reference drug erlotinib (B232) (GI50 = 33 nM). nih.gov Similarly, the indeno[1,2-b]indole (B1252910) derivative 4p showed a strong ability to reduce the proliferation rate of the MCF7 breast cancer cell line. mdpi.com

Table 1: Antiproliferative Activity of Selected Indole Derivatives
Compound ClassCancer Cell Line(s)Activity (IC₅₀/GI₅₀)Reference
Fused Indole DerivativesVarious human cancer cells22 to 56 nM nih.gov
5-chloro-indole-2-carboxamides (e.g., 5f)Four cancer cell lines29 nM to 47 nM nih.gov
Indeno[1,2-b]indole derivative (4p)MCF7 (breast)Potent antiproliferative mdpi.com
Indole-aryl amide (Compound 5)HT29 (colon)Selective toxicity nih.gov

Enzyme Inhibition in Cancer Pathwaysnih.govmdpi.comnih.gov

A key strategy in cancer therapy is the inhibition of enzymes that are critical for tumor growth and survival. Indole derivatives have been identified as potent inhibitors of several such enzymes.

Protein Kinase CK2: The indeno[1,2-b]indole derivative 4p was discovered to be a very potent inhibitor of the protein kinase CK2 holoenzyme, with an IC50 value of 25 nM. mdpi.com CK2 is a highly pleiotropic kinase involved in regulating cell proliferation and survival, making it an attractive anticancer target. mdpi.com

Epidermal Growth Factor Receptor (EGFR): A series of 5-chloro-indole-2-carboxamides were developed as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the epidermal growth factor receptor. nih.govresearchgate.net Compounds 5f and 5g showed the most potent activity against the resistant EGFRT790M mutant, with IC50 values of 9.5 and 11.9 nM, respectively, comparable to the reference drug osimertinib. researchgate.net

Cyclooxygenase-2 (COX-2): 5-methoxyindole (B15748) metabolites of L-tryptophan, such as 5-methoxytryptophan (B613034) (5-MTP), can control the expression of COX-2 at the transcriptional level. nih.gov Since COX-2 overexpression promotes tumorigenesis, its suppression is a valid therapeutic approach. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1): The indolequinone ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione) is a specific, mechanism-based inhibitor of NQO1, an enzyme upregulated in pancreatic and other solid tumors. researchgate.net Treatment with ES936 inhibited NQO1 activity by over 98% in pancreatic cancer cell lines and induced growth inhibition with IC50 values in the nanomolar range. researchgate.net

Induction of Apoptosis and Cell Cycle Perturbationnih.govmdpi.com

Beyond halting proliferation, an effective anticancer agent should ideally induce programmed cell death, or apoptosis, in cancer cells. Many indole derivatives achieve their anticancer effects by triggering this process and by disrupting the normal progression of the cell cycle.

Treatment of cancer cells with these compounds often leads to cell cycle arrest, typically in the G2/M or G1 phase, which prevents the cells from dividing. nih.govnih.gov For example, N-heterocyclic indolyl glyoxylamides can induce G2/M phase arrest in human lung cancer cells. researchgate.net Another indole-aryl amide derivative, compound 5 , caused cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov This cell cycle arrest is frequently followed by apoptosis. nih.gov

The apoptotic mechanism is often mediated by the activation of caspases, which are the executioner enzymes of apoptosis. nih.govscienceopen.com For instance, compounds 5f and 5g were found to significantly increase the levels of caspase-3 and caspase-8 in pancreatic cancer cells. nih.gov They also upregulated the pro-apoptotic protein Bax, further promoting cell death. nih.gov Similarly, the indeno[1,2-b]indole 4p was shown to have strong apoptosis-inducing effects on various cancer cell lines. mdpi.com

Table 2: Apoptotic and Cell Cycle Effects of Indole Derivatives
Compound/ClassEffectCell LineMechanism HighlightReference
N-heterocyclic indolyl glyoxylamidesG2/M Phase ArrestA549, H1299 (Lung)Caspase-3 activation researchgate.net
Indole-aryl amide (Compound 5)G1 Phase Arrest, ApoptosisHT29 (Colon)Upregulation of p21 and Bax nih.gov
Compounds 5f and 5gApoptosisPanc-1 (Pancreatic)Activation of Caspase-3 and Caspase-8 nih.gov
Indeno[1,2-b]indole (4p)ApoptosisA431, A549, LNCaPStrong induction of apoptosis mdpi.com

Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin protein polymers, is essential for cell division, motility, and shape. nih.gov Disrupting microtubule dynamics is a clinically validated anticancer strategy. Several indole derivatives function as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov

Research indicates that this compound itself may exert its anticancer effects by disrupting microtubule structures, which leads to cell cycle arrest and apoptosis. More specifically, a derivative, compound 5m , was found to effectively inhibit tubulin polymerization with an IC50 value of 0.37 µM. nih.gov Another fused indole derivative, compound 21 , also showed potent inhibition of tubulin polymerization with an IC50 of 0.15 µM. nih.gov Arylthioindole (ATI) derivatives are another class of potent inhibitors of tubulin polymerization that bind to the colchicine site. nih.gov The mechanism involves preventing the assembly of tubulin heterodimers into microtubules, which halts mitosis and ultimately triggers cell death. nih.gov

Anti-inflammatory Activitybenchchem.comsmolecule.comnih.govnih.gov

In addition to their anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory effects. smolecule.com Inflammation is a key process in many chronic diseases, and the development of new anti-inflammatory agents is of high interest. nih.gov Studies have demonstrated that these compounds can modulate immune responses. For example, some indole derivatives can reduce the expression of pro-inflammatory cytokines in macrophages.

Inhibition of Prostaglandin Biosynthesis (COX-1/COX-2)nih.govnih.gov

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms, COX-1 and COX-2.

Certain N-methylsulfonyl-indole derivatives have been evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov The development of dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another enzyme in a related inflammatory pathway, is a modern therapeutic strategy to achieve anti-inflammatory effects with a potentially improved safety profile. nih.gov Furthermore, 5-methoxyindole metabolites of L-tryptophan, such as 5-MTP and melatonin, have been shown to control COX-2 expression, suggesting they are valuable lead compounds for developing new anti-inflammatory drugs. nih.gov This suppression of COX-2, which is often overexpressed at sites of inflammation, is a key component of their anti-inflammatory action. nih.gov

Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases, with microglia activation leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). mdpi.com Several studies have investigated the potential of indole derivatives to modulate these inflammatory pathways.

One study found that the indole derivative NC009-1 was effective in reducing the production of these key inflammatory mediators. mdpi.com In an in vitro model using MPP+-activated human microglial HMC3 cells, NC009-1 significantly suppressed the generation of NO, IL-1β, IL-6, and TNF-α. mdpi.com This suggests a potent anti-neuroinflammatory capability.

Similarly, other novel indole-based compounds have been evaluated for their anti-inflammatory effects. In a study assessing various derivatives, compounds designated as 5b and 6b were tested against lipopolysaccharide (LPS)-induced BV2 microglia. nih.gov The results showed a notable decrease in the level of IL-1β, further supporting the role of the indole scaffold in mitigating inflammatory responses. nih.gov

Table 1: Effect of Indole Derivatives on Inflammatory Cytokines

CompoundModel SystemEffectCytokines ModulatedSource
NC009-1MPP+-activated HMC3 microgliaReduced production of inflammatory mediatorsNO, IL-1β, IL-6, TNF-α mdpi.com
Indole derivative 5bLPS-induced BV2 microgliaDecreased IL-1β level to about 5% of controlIL-1β nih.gov
Indole derivative 6bLPS-induced BV2 microgliaDecreased IL-1β level to about 48% of controlIL-1β nih.gov

Neurodegenerative Disease Research

The indole framework is a privileged structure in the development of agents targeting neurodegenerative disorders like Alzheimer's disease (AD). nih.govnih.gov Its derivatives have been engineered as multifunctional compounds capable of addressing several pathological pathways simultaneously, including neurotransmitter deficiencies, protein aggregation, and oxidative stress. nih.govhilarispublisher.comresearchgate.net The 1-(phenylsulfonyl)-1H-indole scaffold, in particular, has served as an effective starting point for creating multi-target-directed ligands (MTDLs). nih.govuj.edu.pl

5-HT6 Receptor Antagonism

The serotonin (B10506) 5-HT6 receptor (5-HT6R) is a key target in the central nervous system for improving cognitive function, making its antagonists promising candidates for treating cognitive decline in AD. mdpi.comnih.gov Derivatives of this compound have shown significant potential as 5-HT6R antagonists.

Research has demonstrated that the 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole structure is an efficient fragment for targeting the 5-HT6 receptor. uj.edu.pl Further design and synthesis led to a series of multifunctional ligands with high affinity for this receptor. uj.edu.plnih.gov For instance, compounds 17 and 35, which are based on this scaffold, displayed potent 5-HT6R antagonism with Ki values of 13 nM and 15 nM, respectively. uj.edu.plnih.gov

Another study focused on N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives to develop potent 5-HT6R ligands. nih.govacs.org This led to the identification of compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline), a highly potent and selective 5-HT6 receptor antagonist. nih.govacs.org The presence of the 5-methoxy substituent on the indole ring is generally associated with better affinity compared to analogs with a 5-fluoro substituent. mdpi.com

Table 2: 5-HT6 Receptor Antagonism by 1-(Phenylsulfonyl)-1H-indole Derivatives

CompoundDescription5-HT6R Affinity (Ki)Source
Compound 171-(Phenylsulfonyl)-1H-indole-based tacrine (B349632) derivative13 nM uj.edu.plnih.gov
Compound 351-(Phenylsulfonyl)-1H-indole-based rivastigmine (B141) derivative15 nM uj.edu.plnih.gov
Compound 254-{[5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinolinePotent antagonist (specific Ki not stated in abstract) nih.govacs.org
Compound 4d5-Fluoro N-arylsulfonylindole analog58 nM mdpi.com
Compound 4l5-Methoxy N-arylsulfonylindole analog160 nM mdpi.com

Cholinesterase Inhibition (AChE, BChE)

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. The 1-(phenylsulfonyl)-1H-indole scaffold has been successfully incorporated into ligands that also target these enzymes. uj.edu.plnih.gov

The previously mentioned multifunctional compounds 17 and 35 are not only 5-HT6R antagonists but also potent cholinesterase inhibitors. uj.edu.plnih.gov Compound 17, a tacrine derivative, acts as a reversible inhibitor of both AChE and BChE with impressive IC50 values of 8 nM and 24 nM, respectively. uj.edu.plnih.gov In contrast, compound 35, which incorporates a fragment from rivastigmine, is a selective, pseudo-irreversible inhibitor of BChE with an IC50 of 455 nM. uj.edu.plnih.gov

Other research into novel indole-chalcone hybrids also identified compounds with potent dual inhibitory activity against both cholinesterases. nih.gov Specifically, compounds 5b and 6b demonstrated nanomolar-range inhibition of both AChE and BuChE, highlighting the versatility of the indole core in designing effective cholinesterase inhibitors. nih.gov

Table 3: Cholinesterase Inhibition by 1-(Phenylsulfonyl)-1H-indole Derivatives

CompoundTarget EnzymeInhibitory Concentration (IC50)MechanismSource
Compound 17AChE8 nMReversible uj.edu.plnih.gov
BChE24 nM
Compound 35BChE455 nMSelective, Pseudo-irreversible uj.edu.plnih.gov
Compound 5bAChE27.54 nMDual Inhibitor nih.gov
BChE36.85 nM

Anti-Aggregation Properties (Amyloid-beta, Tau)

The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation of tau protein leading to neurofibrillary tangles (NFTs) are pathological hallmarks of Alzheimer's disease. uj.edu.pl Developing agents that can prevent this aggregation is a primary therapeutic goal. nih.govnih.gov

Derivatives of 1-(phenylsulfonyl)-1H-indole have shown promising anti-aggregation capabilities. nih.govub.edu In vitro studies demonstrated that both compound 17 and compound 35 effectively inhibit the aggregation of Aβ. uj.edu.plnih.gov At a concentration of 10 μM, compound 17 achieved 75% inhibition, while compound 35 showed 68% inhibition. uj.edu.plnih.gov Furthermore, compound 35 was found to be a potent inhibitor of tau protein aggregation in a cellular model, with an inhibition rate of 79%. nih.gov

Other research has also confirmed the potential of indole derivatives to interfere with amyloid plaque formation. nih.gov Indole-chalcone hybrids, specifically compounds 5b and 6b, were shown to inhibit the self-induced aggregation of the Aβ1-42 peptide, reinforcing the value of this chemical family in targeting the core pathologies of AD. nih.gov

Table 4: Anti-Aggregation Activity of 1-(Phenylsulfonyl)-1H-indole Derivatives

CompoundTargetActivityAssay TypeSource
Compound 17Amyloid-β75% inhibition at 10 μMIn vitro uj.edu.plnih.gov
Compound 35Amyloid-β68% inhibition at 10 μMIn vitro uj.edu.plnih.gov
Tau Protein79% inhibitionIn cellulo
Compound 5bAmyloid-β (Aβ1-42)Inhibited self-induced aggregationIn vitro nih.gov
Compound 6bAmyloid-β (Aβ1-42)Inhibited self-induced aggregationIn vitro nih.gov

Antimicrobial Activities

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. rsc.orgnih.gov The indole scaffold is recognized for its presence in many bioactive compounds and has been explored for its antimicrobial potential against a variety of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Antibacterial and Anti-tubercular Potential

The 1-(phenylsulfonyl)-1H-indole structure has been incorporated into novel metallodrugs to create agents with multi-target antibacterial mechanisms. rsc.org A series of ruthenium-based complexes modified with phenylsulfonyl indole were synthesized and evaluated. These complexes showed strong bacteriostatic effects against the Gram-positive bacterium Staphylococcus aureus. rsc.org The most active complex, RuS2, exhibited a minimum inhibitory concentration (MIC) lower than that of many common antibiotics and was also effective against clinically isolated resistant bacteria. rsc.org

The indole nucleus has also been a focus of research for anti-tubercular agents for many years. nih.gov While direct studies on the anti-tubercular activity of this compound are limited in the provided context, structurally related compounds have been investigated. For example, complexes of 5-methoxy indole-3-thiosemicarbazone with copper (I) and silver (I) have been synthesized and tested for their antimicrobial activity, indicating the broader potential of methoxy-indole derivatives in this therapeutic area. nih.gov

Table 5: Antibacterial Activity of Phenylsulfonyl Indole Derivatives

CompoundTarget BacteriaActivity (MIC)Key FindingsSource
RuS2 (Phenylsulfonyl indole-modified Ru-based metallodrug)Staphylococcus aureus (Gram-positive)Lower than many common antibioticsStrong bacteriostatic efficacy; active against resistant strains. rsc.org
Escherichia coli (Gram-negative)Robust bactericidal efficacy (in presence of subinhibitory polymyxin (B74138) B)Destroys bacterial membrane, induces ROS.

Antifungal and Antimalarial Properties

Derivatives of the indole core have demonstrated notable activity against various fungal and malarial pathogens.

Antifungal Activity: Research into methoxy-indole derivatives has revealed their potential as antifungal agents. For instance, 6-methoxy-1H-indole-2-carboxylic acid (MICA), a related indole derivative produced by the bacterium Bacillus toyonensis, has shown promising antifungal activity. nih.gov Studies have documented the efficacy of indole carboxylic acid derivatives against various fungi. nih.gov In one study, a series of terpenoids were isolated, and some demonstrated moderate to weak antifungal activity against Microsporum gypseum, while others showed good activity against Epidermophyton floccosum. researchgate.net Furthermore, newly synthesized 2-oxazoline derivatives containing a 1H-pyrazole system have been reported to inhibit several Candida species. nih.gov The mechanism of action for some antifungal agents, like naphthoquinones, involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in fungal cells. mdpi.com

Antimalarial Activity: Indole alkaloids and their synthetic derivatives represent a significant class of compounds with antiplasmodial properties. uliege.be The search for new antimalarial drugs is driven by the emergence of resistance to existing therapies like chloroquine. rasayanjournal.co.in

Studies have explored various modifications of the indole structure. For example, a series of 1,2,4-triazino[5,6-b]indole derivatives were synthesized and tested against Plasmodium falciparum. Another study focused on derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine, with several compounds showing activity against Plasmodium berghei. nih.gov Melatonin analogs, which contain a methoxyindole structure, have also been investigated, with one compound inhibiting P. falciparum growth in the low micromolar range. nih.gov Research has also shown that synthetic compounds derived from trimethoxyphenylpropanoic acid exhibit antiprotozoal action. scielo.br

Table 1: Selected Antifungal and Antimalarial Activities of Indole Derivatives

Compound/Derivative ClassActivityTarget Organism(s)Key FindingsSource
6-methoxy-1H-indole-2-carboxylic acid (MICA)AntifungalCandida albicans, Aspergillus nigerDemonstrated promising antifungal activities. nih.gov nih.gov
Terpenoid-indole derivativesAntifungalMicrosporum gypseum, Epidermophyton floccosumShowed moderate to good activity against tested fungi. researchgate.net researchgate.net
1,2,4-Triazino[5,6-b]indole derivativesAntimalarialPlasmodium falciparumSynthetic derivatives showed in vitro antimalarial activity. nih.gov
1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine derivativesAntimalarialPlasmodium bergheiFive compounds were found to be active. nih.gov nih.gov
Melatonin analog (Compound 69)AntimalarialPlasmodium falciparumInhibited parasite growth with an IC50 value of 2.93 µM. nih.gov nih.gov

Other Reported Biological Activities

The indole nucleus is a well-known scavenger of free radicals, and derivatives of 5-methoxyindole have been a focus of antioxidant research. The presence of the methoxy (B1213986) group is thought to enhance antioxidant activity by increasing the stability of the resulting free radical. researchgate.net

Hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have been synthesized and evaluated for their neuroprotective and antioxidant properties. mdpi.com Studies on new dipeptide-indole conjugates also investigated their antioxidant potential, although in some cases, the observed activity was low compared to standard antioxidants. researchgate.net In another study, a novel indole derivative containing a tosyl moiety, 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate, was synthesized and showed a strong binding affinity to tyrosinase in molecular docking studies, suggesting potential antioxidant activity. mdpi.com The introduction of a tosyl group into the indole structure has been linked to various biological activities, including antioxidant effects. mdpi.com

Indole derivatives are recognized for their potential in developing new antidiabetic agents. nih.gov 5-Methoxyindole-2-carboxylic acid (MICA) is a potent hypoglycemic agent that acts by inhibiting gluconeogenesis in the liver. dovepress.comresearchgate.net It is also a known inhibitor of mitochondrial dihydrolipoamide (B1198117) dehydrogenase. dovepress.comresearchgate.net Although MICA itself showed glucose-lowering ability in early studies, further exploration of its derivatives is considered a promising avenue for developing antidiabetic therapies. dovepress.comresearchgate.net

The mechanisms of action for indole-based antidiabetic compounds are varied. Some derivatives function as inhibitors of enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate breakdown, thereby reducing postprandial blood glucose levels. sci-hub.senih.gov For example, a series of [(S)-γ-(arylamino) prolyl] thiazolidines, including a 5-methoxy-1-indolyl derivative, exhibited potent inhibitory activity on DPP-4, which could increase postprandial insulin (B600854) secretion. sci-hub.se

The indole framework has been incorporated into compounds designed to have antihypertensive effects. A study on a series of aryloxypropanolamines with a substituted 3-indolyl-tert-butyl moiety reported that some of these compounds exhibit antihypertensive activity in spontaneously hypertensive rats. nih.gov This activity was often combined with beta-adrenergic receptor antagonism and vasodilating action. nih.gov In a separate line of research, new pyrimidine (B1678525) derivatives were designed based on a nifedipine-like structure, and several of these compounds demonstrated a significant decrease in mean arterial blood pressure in rabbits. researchgate.net One of the mechanisms identified for a particularly active compound was the activation of endothelial nitric oxide synthase (eNOS) expression in the aorta, leading to vasodilation. researchgate.net

The search for novel antiepileptic drugs has led to the investigation of various heterocyclic compounds, including indole derivatives. nih.gov A series of 2-phenylindole (B188600) derivatives were synthesized and screened for their anticonvulsant activity using the maximal electroshock (MES) model. researchgate.net Several of these compounds exhibited moderate activity against the extensor seizure phase. researchgate.net

Other research has focused on hybrid molecules, such as pyrrolidine-2,5-dione derivatives, which have shown broad-spectrum anticonvulsant properties in various animal seizure models. nih.gov While not directly this compound derivatives, these studies highlight the potential of incorporating elements of the indole structure into more complex molecules to achieve anticonvulsant effects. nih.govnih.gov For example, a series of 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were synthesized and screened for anticonvulsant activity. nih.gov

Compounds with anticonvulsant properties often exhibit analgesic activity as well. For instance, certain pyrrolidine-2,5-dione derivatives that were potent anticonvulsants also showed high efficacy against pain responses in models of tonic, neurogenic, and neuropathic pain. nih.gov

In a more targeted study, a methoxybenzyl-amide derivative of 4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxylic acid demonstrated a pronounced analgesic effect in various pain models, including somatic, inflammatory, and neurogenic pain. bba-journal.com Its analgesic activity in some models was found to be superior to that of established non-steroidal anti-inflammatory drugs. bba-journal.com

Table 2: Summary of Other Reported Biological Activities of Indole Derivatives

ActivityDerivative Class / CompoundKey FindingsSource
Antioxidant5-methoxyindole analoguesThe methoxy group is suggested to enhance antioxidant activity. researchgate.net researchgate.net
Antidiabetic5-Methoxyindole-2-carboxylic acid (MICA)Potent hypoglycemic agent that inhibits hepatic gluconeogenesis. dovepress.comresearchgate.net dovepress.comresearchgate.net
AntihypertensiveIndole derivatives of phenoxypropanolaminesSome compounds showed antihypertensive activity in hypertensive rats. nih.gov nih.gov
Anticonvulsant2-Phenylindole derivativesExhibited moderate activity in the maximal electroshock seizure model. researchgate.net researchgate.net
AnalgesicN-(4-methoxybenzyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide derivateShowed pronounced analgesic effects in various pain models. bba-journal.com bba-journal.com

Anti-HIV Activity

Research into the therapeutic potential of indole derivatives has identified a notable class of compounds, indolylarylsulfones, as potent inhibitors of the human immunodeficiency virus type-1 (HIV-1). nih.gov While specific research focusing exclusively on the anti-HIV activity of this compound derivatives is not extensively available in public records, significant findings have been reported for structurally related analogs. These compounds primarily function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. nih.gov

NNRTIs inhibit the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. By binding to an allosteric site on the enzyme, these inhibitors induce conformational changes that disrupt its catalytic activity.

Studies on various N-arylsulfonylindole derivatives have provided valuable insights into their structure-activity relationships (SAR). For instance, research on N-arylsulfonyl-3-acetylindole analogs revealed that certain substitutions significantly enhance anti-HIV-1 activity. Specifically, the introduction of an acetyl group at the 3-position of N-arylsulfonyl-6-methylindoles was shown to produce more potent analogs. nih.gov

Further investigations into N-arylsulfonyl-3-formylindoles highlighted the importance of specific substituents on both the indole ring and the phenylsulfonyl moiety. It was demonstrated that the presence of a methyl group at the C-6 position of the indole ring, combined with a nitro group at the meta-position of the phenylsulfonyl ring, led to compounds with significant anti-HIV-1 activity and low cytotoxicity. nih.gov

Detailed research findings for some of these derivatives are summarized in the table below:

Compound IDCompound NameEC₅₀ (µM)TI (Therapeutic Index)Reference
2jN-phenylsulfonyl-3-acetyl-6-methylindole0.36>555.55 nih.gov
2nN-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole0.13791.85 nih.gov
3cN-m-nitrophenylsulfonyl-3-formylindole9.5731.89 nih.gov
3iN-m-nitrophenylsulfonyl-6-methyl-3-formylindole5.0281.69 nih.gov

These findings underscore the potential of the 1-(phenylsulfonyl)-1H-indole scaffold as a template for the development of novel anti-HIV agents. The potent activity observed in these derivatives suggests that further exploration of substitutions on the indole and phenylsulfonyl rings could lead to the discovery of even more effective HIV-1 inhibitors.

Mechanistic Investigations of Biological Action of 5 Methoxy 1 Phenylsulfonyl 1h Indole Derivatives

Target Identification and Validation

The biological effects of 5-methoxy-1-(phenylsulfonyl)-1H-indole derivatives are rooted in their ability to bind to and modulate the function of specific molecular targets. These interactions are primarily with enzymes and receptors that play critical roles in various physiological and pathological processes.

Enzyme Inhibition

Derivatives of the this compound scaffold have been identified as inhibitors of several key enzyme families, demonstrating a broad spectrum of potential therapeutic applications.

Cyclooxygenase (COX): Certain indole (B1671886) derivatives are recognized as inhibitors of cyclooxygenase enzymes, which are pivotal in the inflammatory process. mdpi.comnih.gov Structure-activity relationship (SAR) studies on a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles identified a compound featuring a methoxy (B1213986) group at the C-5 position as having the highest selectivity for the COX-2 isoform over COX-1, with a selectivity index of 291.2. mdpi.com This selectivity is a crucial attribute for developing anti-inflammatory agents with reduced gastrointestinal side effects. mdpi.com Docking studies suggest that these compounds can bind effectively within the COX-2 active site, with interactions similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. mdpi.com

Cholinesterases: The 1-(phenylsulfonyl)-1H-indole framework is a key component in the design of multifunctional ligands targeting cholinesterases, enzymes critical in neuropharmacology. Specifically, derivatives have been developed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the pathology of Alzheimer's disease. uj.edu.plnih.gov For instance, a hybrid molecule incorporating the 1-(phenylsulfonyl)-1H-indole moiety and a tacrine (B349632) fragment demonstrated reversible inhibition of AChE and BChE with IC₅₀ values of 8 nM and 24 nM, respectively. nih.gov

Carbonic Anhydrase (CA): Indole-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.com Novel pyrrole (B145914) and indole derivatives have been synthesized as dual-targeting inhibitors, acting on both carbonic anhydrase and specific signaling pathways. nih.gov The presence of an N1-(4-sulfonamidophenyl) substituent was found to be crucial for potent inhibition of hCA isoforms, particularly the tumor-associated hCA XII. nih.gov

Tubulin: A significant area of research has focused on this compound derivatives as tubulin polymerization inhibitors, a key mechanism for anticancer agents. These compounds often target the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov The methoxy group on the indole nucleus has been shown to play an important role in the cytotoxic activity of these compounds. nih.gov

Histone Deacetylase (HDAC): The 1-(phenylsulfonyl)indole (B187392) structure serves as a reactant in the preparation of histone deacetylase (HDAC) inhibitors. sigmaaldrich.com While specific data on 5-methoxy derivatives is limited, related heterocyclic compounds developed through click chemistry have yielded potent HDAC1 inhibitors, suggesting the potential of this scaffold in epigenetic modulation. nih.gov

Epidermal Growth Factor Receptor (EGFR): Hybrid molecules combining indole and aminoquinazoline scaffolds have shown moderate to significant inhibitory activity against EGFR. researchgate.net Molecular docking studies indicate that these compounds could bind to the ATP-binding region of the EGFR kinase domain, representing a mechanism for anticancer activity. researchgate.net

Cyclin-Dependent Kinase-2 (CDK-2): The 1-(phenylsulfonyl)indole moiety is a known reactant for creating CDK inhibitors. sigmaaldrich.com While direct inhibitory data for 5-methoxy derivatives are not extensively detailed, the development of highly selective CDK2 degraders highlights the therapeutic potential of targeting this kinase in cancers with specific genetic amplifications like CCNE1. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Indole Derivatives

Target Enzyme Derivative Scaffold Key Findings Reference
COX-2 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole Showed the highest selectivity for COX-2 inhibition (Selectivity Index = 291.2). mdpi.com
Cholinesterases (AChE/BChE) 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole hybrid Potent reversible inhibition with IC₅₀ values of 8 nM (AChE) and 24 nM (BChE). nih.gov
Carbonic Anhydrase (hCA XII) N1-(4-sulfonamidophenyl) indole derivative Potent inhibition with a Kᵢ value of 6.8 nM. nih.gov
Tubulin Fused indole derivative Effective inhibition of tubulin polymerization with an IC₅₀ of 0.15 ± 0.07 µM. nih.gov
EGFR Indole-aminoquinazoline hybrid Moderate inhibitory activity with an IC₅₀ of 52.5 nM. researchgate.net

Receptor Modulation

Beyond enzyme inhibition, these indole derivatives can act as modulators of critical cellular receptors, particularly within the central nervous system.

Serotonin (B10506) 5-HT6 Receptor (5-HT6R): The 1-(phenylsulfonyl)-1H-indole scaffold is a highly effective structural template for developing potent antagonists of the 5-HT6 receptor. uj.edu.pl The 5-HT6R is a key target in the search for treatments for cognitive deficits associated with neurological disorders like Alzheimer's disease. uj.edu.pl Studies comparing 5-methoxy and 5-fluoro derivatives of N-arylsulfonylindoles revealed that the 5-methoxy substitution generally results in superior affinity for the 5-HT6R. nih.gov For example, certain 5-methoxy derivatives exhibit high affinity with Kᵢ values as low as 4.8 nM.

Table 2: 5-HT6 Receptor Affinity for 5-Methoxy-Indole Derivatives

Compound Series Substitution at C-5 Representative Kᵢ (nM) Key Observation Reference
N-Arylsulfonylindoles Methoxy (OCH₃) 153 - 289 Methoxy derivatives were generally superior to fluoro derivatives in receptor affinity. nih.gov
N-Arylsulfonylindoles Fluoro (F) 381 - 850 Lower affinity compared to methoxy analogues. nih.gov
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivative Methoxy (OCH₃) 4.8 High affinity and good brain penetration.
Multifunctional Ligands N/A (indole core) 13 - 15 Potent 5-HT6R antagonism combined with cholinesterase inhibition. nih.gov

Molecular Interactions and Binding Modes

The efficacy of this compound derivatives is fundamentally determined by the precise molecular interactions they form within the binding sites of their targets. Advanced analytical techniques and computational modeling have provided detailed insights into these interactions.

Hydrogen Bonding and π-π Interactions

The crystal structures of various indole derivatives reveal that their molecular packing and interaction with biological targets are heavily influenced by non-covalent forces.

Hydrogen Bonding: Hydrogen bonds are crucial for the orientation and stabilization of these ligands in protein binding pockets. In the crystalline state, indole derivatives are stabilized by various weak interactions, including C–H⋯O hydrogen bonds. nih.gov For 5-methoxy-1H-indole-2-carboxylic acid, N–H⋯O hydrogen bonds are a key feature, where the NH group of the indole ring acts as a donor and the oxygen of either a carboxylic or methoxy group acts as an acceptor, depending on the polymorph. mdpi.com In docking studies with tubulin, the methoxy group of some indole inhibitors has been shown to form hydrogen bonds with residues like βLys353. nih.gov

π-π Interactions: These interactions are critical for the binding of the aromatic ring systems of the indole core and the phenylsulfonyl group. Slipped π–π stacking interactions between indole systems or between indole and phenyl rings are commonly observed, contributing significantly to the stability of the crystal packing. nih.gov The interaction energies for these π–π stacking events can be substantial, ranging from -28.9 to -55.1 kJ mol⁻¹. nih.gov In the context of receptor binding, such as at the 5-HT6R, the 1-(benzenesulfonyl)-1H-indole fragment establishes π-stacking interactions with aromatic residues like Phe329. uj.edu.pl N–H⋯π bonds are also a dominant intermolecular force in some indole derivative crystals, creating chain or dimer structures. nih.gov

Allosteric vs. Orthosteric Binding

The mechanism of inhibition can vary, with derivatives binding either at the primary active site (orthosteric) or at a secondary, regulatory site (allosteric).

Orthosteric Binding: Most of the enzyme-inhibiting activities of these indole derivatives appear to be orthosteric. For example, tubulin inhibitors of this class bind to the colchicine binding site, which is the active site for polymerization inhibition. nih.gov Similarly, EGFR inhibitors are designed to occupy the ATP-binding pocket. researchgate.net

Allosteric Binding: A notable exception is the inhibition of the lipoxygenase ALOX15. Substituted 5-(4-methoxyphenyl)-1H-indoles have been shown to inhibit the enzyme's activity in a substrate-specific, allosteric manner. nih.gov In silico models suggest a dimeric allosteric mechanism where the inhibitor binds to the substrate-binding pocket of one monomer, which induces a structural change that is transmitted to the catalytic center of the second monomer within the enzyme dimer, thus inhibiting its function. nih.gov This allosteric modulation represents a more sophisticated mechanism of action than simple competitive inhibition. nih.gov

Cellular Pathway Modulation

By interacting with their primary molecular targets, this compound derivatives can trigger downstream effects, leading to the modulation of entire cellular signaling pathways.

Neurotransmitter System Modulation: As potent 5-HT6R antagonists, these compounds can influence multiple neurotransmitter systems. Blockade of the 5-HT6 receptor is known to increase acetylcholine (B1216132) levels and modulate serotonergic, glutamatergic, and GABAergic systems, which is the basis for their potential in treating cognitive dysfunction in Alzheimer's disease. uj.edu.pl

Cancer-Related Pathways: The inhibitory action of these derivatives on targets like tubulin and various kinases has profound effects on pathways central to cancer cell proliferation and survival.

Cell Cycle Arrest: By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to a halt in the G2/M phase of the cell cycle and inducing apoptosis. nih.gov

Wnt/β-catenin Signaling: A novel indole derivative designed as a carbonic anhydrase inhibitor was also found to suppress the Wnt/β-catenin signaling pathway. nih.gov It decreased the expression of downstream target genes such as MYC, leading to the induction of apoptosis. nih.gov

Hedgehog Signaling: Certain 2-phenylindole (B188600) derivatives that inhibit tubulin polymerization also demonstrate potent inhibition of the Hedgehog signaling pathway, a critical pathway in both developmental biology and cancer. nih.gov

Protein Aggregation Pathways: In the context of neurodegenerative diseases, multifunctional derivatives have been shown to inhibit the aggregation of both amyloid-β and tau proteins, key pathological hallmarks of Alzheimer's disease. nih.gov For example, a rivastigmine-derived hybrid containing the 1-(phenylsulfonyl)-1H-indole core was a potent inhibitor of tau aggregation in a cellular model. nih.gov

Interference with Folic Acid Synthesis

The ability of certain chemical structures to interfere with the folic acid (Vitamin B9) synthesis pathway is a well-established mechanism for antimicrobial and anticancer agents. Folate is essential for the de novo synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA, as well as for the synthesis of certain amino acids. researchgate.net Since bacteria cannot uptake folic acid from their environment, they must synthesize it, making this pathway an attractive target for selective toxicity. mhmedical.com

The key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. microbenotes.comsysrevpharm.org The phenylsulfonyl group, a prominent feature of this compound, is a critical pharmacophore found in sulfonamide drugs, which are classic competitive inhibitors of DHPS. sysrevpharm.org These drugs are structurally similar to PABA and block the enzyme's active site, thereby halting folic acid production and impeding bacterial growth. mhmedical.commicrobenotes.com

Recent computational and molecular modeling studies have reinforced the significance of the phenylsulfonyl fragment in DHPS inhibition. In a study on 8-marcaptoguanine (8-MG) analogs, a derivative containing a phenylsulfonyl fragment (compound S3) was identified as a highly potent inhibitor of DHPS. nih.gov The study, utilizing molecular dynamics simulations and binding free energy calculations, revealed that the phenylsulfonyl moiety contributes significantly to the binding affinity of the inhibitor within the pABA binding pocket of the enzyme. nih.gov The calculated effective binding free energy (ΔGbind-eff) for the phenylsulfonyl-containing compound was -71.29 kJ/mol, indicating a strong and stable interaction. nih.gov The electrostatic energy was found to be the primary stabilizing force for this class of inhibitors in the enzyme's binding pocket. nih.gov

This evidence strongly suggests that indole derivatives possessing a phenylsulfonyl group, such as this compound, likely exert their antimicrobial or antiproliferative effects, at least in part, by inhibiting DHPS. By mimicking PABA, the phenylsulfonyl portion of the molecule can competitively block the active site of DHPS, leading to a depletion of folic acid and subsequent disruption of DNA and RNA synthesis in susceptible organisms.

Disruption of Cell Division Processes (e.g., Microtubule Dynamics)

Microtubules are highly dynamic cytoskeletal polymers composed of α,β-tubulin heterodimers. nih.gov They are fundamental to several essential cellular functions, including the maintenance of cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. nih.gov The constant polymerization and depolymerization of microtubules are vital for their function. Interference with this dynamic process can lead to a halt in the cell cycle, typically at the G2/M phase, and can ultimately trigger programmed cell death (apoptosis). researchgate.netnih.gov This makes microtubules a key target for the development of anticancer agents.

Research has shown that indole derivatives can be potent inhibitors of tubulin polymerization. nih.gov Specifically, arylthioindole (ATI) derivatives, which share the indole core structure, are known to bind to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly. nih.gov Studies on this compound have indicated that it exhibits significant cytotoxicity against various cancer cell lines by disrupting microtubule structures. This disruption leads to an arrest of the cell cycle and apoptosis in tumor cells.

The antiproliferative activity of various indole derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values across a range of human cancer cell lines. Lower IC50 values denote higher potency at inhibiting cell growth. nih.gov For instance, certain indole-based compounds have demonstrated potent cytotoxic effects against aggressive cancer cell lines.

Below is a table summarizing the cytotoxic activity of selected indole derivatives, highlighting their potency against different cancer cell lines.

Compound TypeCell LineCancer TypeIC50 (µM)
Indole-based Caffeic Acid Amide (3j)-(DPPH radical scavenging)50.98 ± 1.05
Indole-based Caffeic Acid Amide (3m)-(DPPH radical scavenging)67.64 ± 1.02
Indole-based Caffeic Acid Amide (3h)-(DPPH radical scavenging)86.77 ± 1.03
Indole-based Caffeic Acid Amide (3a)-(DPPH radical scavenging)95.81 ± 1.01
Indole-based Caffeic Acid Amide (3f)-(DPPH radical scavenging)136.8 ± 1.04
Hybrid Compound 2HCT116Colon Carcinoma0.34
Hybrid Compound 1HCT116Colon Carcinoma22.4
AcetylshikoninVariousHuman Cancer Cell Lines1.09–7.26
Arylpiperazine/Triazole Hybrid (12a)VariousHuman Cancer Cell Lines0.005–0.052

This table is generated from data found in the provided search results. researchgate.netresearchgate.net

The mechanism of action for these compounds involves the inhibition of tubulin polymerization, which disrupts the microtubule network within cancer cells. mdpi.com This leads to a blockade of the cell cycle in the G2/M phase and subsequent apoptosis. Molecular modeling studies have shown that these indole derivatives can interact with key amino acid residues in the colchicine binding site of tubulin, such as Cysβ241, leading to the inhibition of microtubule assembly. researchgate.net The presence of a methoxy group, as in this compound, can also contribute to the binding affinity and potency of these compounds. nih.gov

Computational and Theoretical Studies on 5 Methoxy 1 Phenylsulfonyl 1h Indole

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of interest. Studies on indole (B1671886) derivatives, including those with phenylsulfonyl and methoxy (B1213986) substitutions, have utilized molecular docking to explore their potential as inhibitors for various protein targets, such as enzymes and receptors involved in cancer and microbial diseases. nih.govjocpr.com

For instance, in studies of similar indole-based compounds targeting enzymes like ALOX15, docking simulations have shown that the core indole structure fits into specific binding pockets. mdpi.comnih.gov The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with aromatic residues in the protein's active site. The phenylsulfonyl moiety often orients towards solvent-exposed regions or specific sub-pockets, contributing to the stability of the complex. nih.gov

Interaction TypePotential Interacting Groups on CompoundPotential Interacting Protein ResiduesReference
Hydrogen BondingSulfonyl oxygens, Methoxy oxygenPolar amino acids (e.g., Serine, Threonine, Asparagine) nih.govmdpi.com
Hydrophobic InteractionsPhenyl ring, Indole ringNonpolar amino acids (e.g., Leucine, Valine, Phenylalanine) mdpi.com
Pi-StackingIndole ring, Phenyl ringAromatic amino acids (e.g., Tyrosine, Tryptophan, Histidine)
Ionizable InteractionsSulfonyl group (partial negative charge)Positively charged metal ions or residues (e.g., Arginine) mdpi.com

Pharmacophore Modeling for Target Receptor Binding

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for 5-methoxy-1-(phenylsulfonyl)-1H-indole and related analogs would typically include features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Studies on indole derivatives have successfully generated pharmacophore models to identify novel inhibitors for targets like monoamine oxidase (MAO) and insulin-like growth factor 1 receptor (IGF-1R). nih.govnih.gov For MAO inhibitors, a common pharmacophore model included two hydrophobic rings, a hydrogen bond donor, and an acceptor site. nih.gov For IGF-1R inhibitors, a model might consist of aromatic/hydrophobic features and a hydrogen bond acceptor. nih.gov

Based on the structure of this compound, a hypothetical pharmacophore model would likely feature:

Two Aromatic/Hydrophobic Regions: Corresponding to the indole nucleus and the phenyl ring of the sulfonyl group.

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group and the oxygen of the methoxy group.

This model serves as a 3D query to screen large chemical databases for compounds with a similar arrangement of features, potentially leading to the discovery of new molecules with similar biological activities. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For indole derivatives, QSAR studies have been employed to predict their inhibitory potency against various enzymes. nih.gov

A QSAR analysis typically involves calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed biological activity. For a series of indole analogues acting as monoamine oxidase (MAO) inhibitors, a QSAR study found that both steric and electrostatic fields were equally important for the interaction between the inhibitors and the enzymes. nih.gov

For this compound and its derivatives, a QSAR model could be developed to predict their activity against a specific target. This would involve synthesizing a library of related compounds, measuring their biological activity, and then building a predictive model. Such models can provide insights into how modifications to the chemical structure, such as changing substituents on the phenyl or indole rings, might affect potency.

QSAR Descriptor TypeExample DescriptorPotential Influence on ActivityReference
ElectronicPartial atomic charges, Dipole momentGoverns electrostatic and polar interactions with the target. nih.gov
StericMolecular volume, Surface areaDetermines the fit of the molecule into the binding site. nih.gov
HydrophobicLogP (partition coefficient)Affects membrane permeability and hydrophobic interactions. mdpi.com
TopologicalConnectivity indicesDescribes the branching and shape of the molecule. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of a molecule and its dynamic behavior over time. Crystallographic studies of related phenylsulfonyl indoles reveal key structural features. nih.gov The geometry around the nitrogen atom of the pyrrole (B145914) ring is often slightly pyramidal. nih.gov A significant feature is the dihedral angle between the phenyl ring and the indole ring system, which has been reported to be around 76 degrees in similar structures. nih.gov

MD simulations of indole derivatives complexed with proteins, such as ALOX15, have shown that the inhibitor can induce structural changes in the protein. mdpi.comnih.gov These simulations reveal how the ligand and protein adapt to each other upon binding and how these changes can be transmitted to other parts of the protein, potentially leading to allosteric effects. mdpi.com For this compound, MD simulations could be used to understand its stability within a target binding site, the dynamics of key interactions, and the role of water molecules in mediating the binding.

Structural ParameterObserved Value in Related StructuresSignificanceReference
Dihedral Angle (Phenyl-Indole)~76°Defines the overall 3D shape and steric profile of the molecule. nih.gov
N1-S1 Bond Length1.419–1.428 ÅIndicates the strength and nature of the sulfonyl-indole linkage.
Pyrrole N1 Bond-Angle Sum~350.0°Shows a slight pyramidal geometry at the nitrogen atom, deviating from pure sp2 hybridization. nih.gov
Sulfonyl Group ConformationSyn-periplanarDescribes the orientation of the oxygen atoms relative to the indole ring.

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 1 Phenylsulfonyl 1h Indole and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of 5-methoxy-1-(phenylsulfonyl)-1H-indole in the solid state, revealing key details about its molecular geometry, conformation, and intermolecular packing.

The relative orientation of the indole (B1671886) ring system and the phenylsulfonyl group is a defining feature of the molecule's structure. Crystallographic studies show that the two aromatic moieties are not coplanar. The dihedral angle between the mean plane of the indole ring and the phenyl ring of the sulfonyl group is approximately 76.99°. This significant twist is a common feature in related N-arylsulfonyl indole derivatives, where similar angles have been observed, such as 76.24° in 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde and a range of 75.1° to 88.6° in various cyano-1-(phenylsulfonyl)indoles. nih.govmdpi.com The indole ring system itself remains essentially planar. mdpi.com

The conformation of the phenylsulfonyl group relative to the indole ring is described by specific torsion angles. These angles indicate a syn-periplanar conformation, which minimizes steric hindrance between the two bulky groups.

Table 1: Selected Dihedral and Torsion Angles for this compound and Related Compounds This table is generated based on available data for the title compound and closely related structures to provide a comparative overview. Specific torsion angles for the title compound are noted as descriptive.

ParameterValueCompoundReference
Dihedral Angle (Indole Plane vs. Phenyl Plane)76.99° ± 0.06°This compound
Dihedral Angle (Indole Plane vs. Phenyl Plane)76.24°1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde nih.gov
Torsion Angle (O2–S1–N1–C7)Value indicates syn-conformationThis compound
Torsion Angle (O1–S1–N1–C14)Value indicates syn-conformationThis compound

The crystal packing and conformational stability of this compound are governed by a network of weak non-covalent interactions. Research on N1-arylsulfonyl indole derivatives highlights the crucial role of the sulfonyl group in dictating the molecular geometry through weak intramolecular C-H···O interactions. nih.gov These interactions occur between the oxygen atoms of the sulfonyl group and nearby hydrogen atoms on the aromatic rings, creating a stabilizing effect on the molecule's folded conformation. nih.gov

The solid-state conformation of this compound is a direct consequence of the interplay between its steric demands and the stabilizing electronic interactions. The molecule adopts a conformation defined by the nearly perpendicular arrangement of the indole and phenylsulfonyl rings, as evidenced by the large dihedral angle. This orientation is reinforced by intramolecular C-H···O hydrogen bonds. nih.gov

The geometry around the indole nitrogen atom deviates slightly from perfect planarity, exhibiting a slight pyramidalization. nih.gov This is indicated by a bond-angle sum around the nitrogen of approximately 350.0° in similar structures, less than the ideal 360° for a purely sp²-hybridized atom. nih.gov The phenylsulfonyl group itself adopts a stable syn-periplanar conformation relative to the indole ring. This combination of a twisted dihedral angle, intramolecular bonding, and slight pyramidalization at the nitrogen defines the molecule's preferred and most stable conformation in the crystalline form.

Advanced NMR Spectroscopy for Solution-State Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of this compound in solution. ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.

In the ¹H NMR spectrum, the methoxy (B1213986) group (–OCH₃) protons are readily identified as a sharp singlet, typically appearing around δ 3.8 ppm. The aromatic protons on both the indole ring and the phenylsulfonyl group resonate in the downfield region, generally between δ 7.45 and 7.93 ppm, with their specific chemical shifts and coupling patterns allowing for precise assignment.

The ¹³C NMR spectrum complements this data, showing distinct signals for each carbon atom in the molecule. The methoxy carbon appears at a characteristic upfield shift, while the aromatic carbons are found in the typical δ 110-140 ppm range. The carbon atoms directly attached to the sulfonyl group and the nitrogen atom are shifted further downfield.

Table 2: Expected NMR Chemical Shifts (δ) for this compound This table presents typical chemical shift ranges based on the known structure and data from related compounds.

NucleusGroupExpected Chemical Shift (ppm)Reference
¹HMethoxy Protons (–OCH₃)~ 3.8 (singlet)
Aromatic Protons (Ar-H)7.45 - 7.93 (multiplets)
¹³CMethoxy Carbon (–OCH₃)~ 55 - 60
Aromatic Carbons (Ar-C)~ 100 - 158 rsc.org

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₅H₁₃NO₃S and a molecular weight of 287.33 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is often detected as a sodium adduct, [M+Na]⁺, at an m/z (mass-to-charge ratio) of approximately 310.0. The protonated molecule, [M+H]⁺, would be expected at m/z 288.

Under collision-induced dissociation conditions in tandem mass spectrometry (MS/MS), indole derivatives can undergo complex fragmentation pathways and rearrangements. nih.gov For this compound, the most logical fragmentation pathways involve the cleavage of the relatively weak nitrogen-sulfur (N–S) bond. This would lead to two primary fragments: the phenylsulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and a fragment corresponding to the 5-methoxy-1H-indole radical at m/z 146. Another expected fragmentation is the neutral loss of sulfur dioxide (SO₂; 64 Da) from the molecular ion, a common pathway for sulfonyl-containing compounds.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table is based on the compound's structure and general fragmentation principles for related molecules.

Ion/FragmentFormulaPredicted m/zDescription
[M+H]⁺[C₁₅H₁₄NO₃S]⁺288Protonated molecular ion
[M+Na]⁺[C₁₅H₁₃NO₃SNa]⁺310Sodium adduct of molecular ion
[C₆H₅SO₂]⁺[C₆H₅O₂S]⁺141Phenylsulfonyl cation from N-S bond cleavage
[M - SO₂ + H]⁺[C₁₅H₁₄NO]⁺224Loss of neutral SO₂ from the molecular ion
[M - C₆H₅SO₂]⁺[C₉H₈NO]⁺1465-methoxy-1H-indole fragment from N-S bond cleavage

Future Research Directions and Translational Perspectives for 5 Methoxy 1 Phenylsulfonyl 1h Indole

Development of Multi-Targeted Ligands

The complexity of multifactorial diseases, such as Alzheimer's disease, has highlighted the limitations of single-target drugs and spurred the development of multi-target-directed ligands (MTDLs). The 1-(phenylsulfonyl)-1H-indole framework is a promising scaffold for such agents.

Research has led to the rational design of derivatives that simultaneously modulate multiple key targets in the pathology of Alzheimer's disease. nih.gov Specifically, scientists have created compounds based on this scaffold that act as both antagonists for the serotonin (B10506) 6 (5-HT₆) receptor and as inhibitors for cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE). nih.gov The 5-HT₆ receptor is implicated in cognitive function, while cholinesterase inhibitors are a frontline treatment for Alzheimer's. Furthermore, certain derivatives have demonstrated an ability to inhibit the aggregation of both amyloid-beta (Aβ) and tau proteins, two pathological hallmarks of the disease. nih.gov

One such compound, 35 , emerged from these studies as a potent multi-target agent. It acts as a 5-HT₆R antagonist, a selective pseudo-irreversible inhibitor of BChE, and a powerful inhibitor of tau protein aggregation in cellular models. nih.gov This multi-pronged approach—addressing neurotransmission, enzymatic activity, and proteinopathy—positions these compounds as promising candidates for future Alzheimer's therapies. nih.govresearchgate.net

Table 1: Biological Activity of a Multi-Target 1-(Phenylsulfonyl)-1H-indole Derivative
CompoundTargetActivity TypeMeasured ValueSource
Compound 355-HT₆ ReceptorAntagonist (Ki)15 nM nih.gov
Butyrylcholinesterase (BChE)Inhibitor (IC₅₀)455 nM nih.gov
Tau AggregationInhibition79% nih.gov

Exploration of Novel Therapeutic Areas

Beyond its well-explored role in neurological disorders, the 5-methoxy-1-(phenylsulfonyl)-1H-indole scaffold and its analogs are being investigated for a range of other therapeutic applications, underscoring the chemical tractability of the indole (B1671886) core.

Anticancer Activity: Derivatives of this scaffold have shown potential as anticancer agents. Research suggests a mechanism involving the disruption of microtubule structures, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. One study on a related bis(1H-2-indolyl)methanone found that a 5-methoxy substitution increased the efficacy of inhibiting the platelet-derived growth factor (PDGF) receptor kinase, a target implicated in certain cancers and atherosclerosis. lookchem.com

Anti-inflammatory Properties: The compound has been shown to modulate immune responses. In macrophage models, it can reduce the expression of pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases.

Neuroprotective Effects: There is interest in this scaffold for its potential to inhibit monoamine oxidase B (MAO-B), an enzyme relevant to the management of neurodegenerative diseases like Parkinson's disease.

Antiviral Activity: Preliminary studies indicate that the scaffold may inhibit viral replication by targeting specific viral enzymes. For instance, certain phenylsulfonylindole compounds have been noted to inhibit the HIV-1 reverse transcriptase enzyme. researchgate.net

Antimicrobial Activity: Polyhalogenated indole derivatives have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

Optimization of Biological Activity through Advanced Synthetic Strategies

The biological profile of this compound can be precisely tailored using advanced and versatile synthetic methodologies. The phenylsulfonyl group at the N1 position is not only a key pharmacophoric feature but also serves as a robust protecting group that directs chemical reactions and can be removed under specific conditions to yield NH-indoles.

The synthesis of the core structure is typically achieved through the sulfonation of 5-methoxy-1H-indole with phenylsulfonyl chloride under basic conditions, a reaction that can proceed with high yield. From this core, further modifications are explored to optimize activity. Structure-activity relationship (SAR) studies have provided crucial insights:

Substitution on the Indole Ring: In the context of PDGF receptor kinase inhibitors, methoxy-substitution at the 5- or 6-position was found to increase inhibitory efficacy compared to the unsubstituted parent compound. lookchem.com

Linker Modification: For HIV-1 fusion inhibitors based on a related indole scaffold, the point of linkage between indole units was critical. Altering the linkage from 6-6' to 5-6', 6-5', or 5-5' resulted in a significant reduction in binding affinity and antiviral activity, demonstrating the importance of molecular shape. nih.gov

Selective Reduction: The phenylsulfonyl group allows for selective chemical transformations elsewhere in the molecule while keeping the indole core intact. For example, a nitro group can be catalytically hydrogenated to an amine group without affecting the indole ring, enabling the synthesis of diverse analogs.

These strategies allow chemists to systematically modify the scaffold, fine-tuning its properties to enhance potency and selectivity for a desired biological target.

Integration of Computational and Experimental Approaches in Drug Design

The design and optimization of novel ligands based on the this compound scaffold are increasingly driven by a synergy between computational modeling and experimental validation. This integrated approach accelerates the drug discovery process by predicting molecular interactions and prioritizing synthetic efforts.

Computational techniques such as molecular docking and molecular dynamics simulations are used to model how these molecules fit into the binding sites of target proteins. nih.gov For example, an ATP binding site model, developed through homology from a known kinase crystal structure, was used to explain why substitutions were well-tolerated at the 5-position of one indole ring in a series of PDGF receptor kinase inhibitors. lookchem.com Similarly, computational modeling predicted the ability of related isoxazole (B147169) derivatives to interact with the colchicine (B1669291) site of tubulin, a finding later confirmed by in-vitro assays showing potent antimitotic activity. nih.gov

Experimental techniques like X-ray crystallography provide precise, high-resolution structural data that are essential for validating and refining these computational models. mdpi.com Crystallographic analysis of compounds from this class has revealed key geometric parameters, such as the dihedral angle between the phenyl and indole rings, which typically measures around 77°. This information provides a clear picture of the molecule's preferred three-dimensional conformation, which is critical for accurate docking studies and understanding its interaction with biological targets. researchgate.netnih.gov

Table 2: Integration of Computational and Experimental Data
MethodFinding/ParameterSignificance in Drug DesignSource
X-ray CrystallographyDihedral angle (phenyl-indole) ≈ 77°Provides the actual 3D conformation of the molecule, which is crucial for validating computational docking poses.
Homology ModelingPredicted binding mode in PDGF receptor kinaseExplained structure-activity relationships and guided further derivatization of the scaffold. lookchem.com
Molecular DockingPredicted interaction with the colchicine site of tubulinIdentified potent antimitotic candidates for synthesis and biological testing. nih.gov
DFT CalculationsAnalysis of intermolecular interactions and polymorphsHelps understand the solid-state properties and stability of the compound, which is important for pharmaceutical development. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-methoxy-1-(phenylsulfonyl)-1H-indole with high yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 5-methoxy-1H-indole using phenylsulfonyl chloride under basic conditions. reports a 92.6% yield using CDCl₃ as the solvent, with purification via column chromatography (70:30 ethyl acetate/hexane). Key steps include:

  • Reaction Conditions : Stirring at room temperature for 12–24 hours in dichloromethane or THF.
  • Critical Parameters : Excess sulfonyl chloride (1.2–1.5 equivalents) and slow addition to avoid side reactions.
  • Purification : Silica gel chromatography with gradients optimized to separate sulfonated byproducts.
    Reference :

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and sulfonyl-attached aromatic protons (δ ~7.5–8.0 ppm). provides full spectral data.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 310.0).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol or ethyl acetate (see for analogous indole derivatives).
    Reference :

Advanced Research Questions

Q. How can researchers resolve challenges in crystallizing this compound derivatives for X-ray studies?

  • Methodological Answer :

  • Recrystallization Solvents : Ethanol/ethyl acetate mixtures ( ) or acetonitrile () are effective.
  • Temperature Control : Slow cooling (0.5°C/hour) minimizes disorder.
  • Software Tools : Use SHELXTL ( ) for structure refinement, particularly for handling torsional flexibility in the sulfonyl group.
  • Hydrogen Bonding : Stabilize crystals via N–H⋯O interactions (e.g., zigzag chains in ).
    Reference :

Q. What strategies mitigate discrepancies in biological activity data for sulfonated indole derivatives?

  • Methodological Answer :

  • Purity Validation : Use HPLC (>98% purity, as in ) to exclude confounding impurities.
  • Receptor Binding Assays : Compare selectivity for MT1/MT2 melatonin receptors ( ) using radioligand displacement (e.g., ³H-melatonin).
  • Metabolite Screening : Monitor stability in physiological buffers () to account for degradation artifacts.
    Reference :

Q. How do electronic effects of the sulfonyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Computational Modeling : DFT calculations predict electron-withdrawing effects at C3, favoring Suzuki-Miyaura coupling at this position.
  • Experimental Validation : Use Pd(PPh₃)₄ catalyst with arylboronic acids (e.g., for thiophene derivatives).
  • Kinetic Analysis : Track reaction progress via TLC or in-situ IR to optimize temperature (80–100°C) and base (K₂CO₃ vs. Cs₂CO₃).
    Reference :

Retrosynthesis Analysis

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5-methoxy-1-(phenylsulfonyl)-1H-indole
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5-methoxy-1-(phenylsulfonyl)-1H-indole

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